Zolpidem 6-Carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

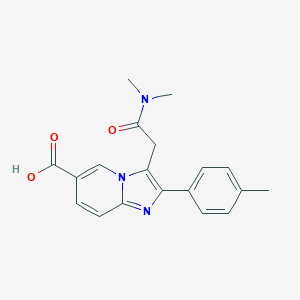

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-4-6-13(7-5-12)18-15(10-17(23)21(2)3)22-11-14(19(24)25)8-9-16(22)20-18/h4-9,11H,10H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUGIBAONXDHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148939 | |

| Record name | SL-84.0853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109461-15-6 | |

| Record name | SL-84.0853 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SL-84.0853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SL-84.0853 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XFN6PR11W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Zolpidem 6-Carboxylic Acid: Properties, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolpidem (marketed as Ambien®) is a widely prescribed non-benzodiazepine hypnotic agent for the short-term treatment of insomnia.[1][2] Its efficacy and widespread use have made it a focal point in clinical and forensic toxicology. The biotransformation of zolpidem in the body leads to the formation of several metabolites, which are crucial for understanding its pharmacokinetics and for developing robust analytical methods for compliance monitoring and forensic investigations. Among these, Zolpidem 6-Carboxylic Acid stands as a notable, albeit secondary, metabolite. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its metabolic pathway, and detailed analytical methodologies for its detection and quantification.

Chemical and Physical Properties

This compound (CAS No. 109461-15-6) is a product of the oxidative metabolism of the parent drug, zolpidem.[3][4] While it is a less abundant urinary metabolite compared to zolpidem phenyl-4-carboxylic acid, its detection can be critical in toxicological analyses.[5][6]

| Property | Value | Source |

| Chemical Name | 2-(4-methylphenyl)-3-[2-(dimethylamino)-2-oxoethyl]-imidazo[1,2-a]pyridine-6-carboxylic acid | VIVAN Life Sciences |

| Molecular Formula | C₁₉H₁₉N₃O₃ | PubChem |

| Molecular Weight | 337.37 g/mol | ChemicalBook[3] |

| Melting Point | 170-172 °C | ChemicalBook[3] |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[3] |

| Appearance | White to off-white solid (Predicted) | |

| pKa | Estimated 3.5-4.5 (carboxylic acid), 5.5-6.5 (imidazopyridine nitrogen) | (Predicted based on chemical structure) |

| Boiling Point | Not available |

Metabolic Fate of Zolpidem: Formation of this compound

Zolpidem is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor (~60%), followed by CYP2C9 (~22%), and CYP1A2 (~14%).[5] The metabolic pathways involve oxidation of the methyl groups on both the phenyl and imidazopyridine rings, as well as hydroxylation of the imidazopyridine ring.[5]

This compound is formed through the oxidation of the methyl group at the 6-position of the imidazopyridine ring to a carboxylic acid. This metabolite, along with zolpidem phenyl-4-carboxylic acid, are the two primary carboxylic acid metabolites found in urine.[5][7] While zolpidem phenyl-4-carboxylic acid is the major urinary metabolite, this compound is also consistently detected and can be a valuable marker for zolpidem ingestion.[7]

Caption: Metabolic pathway of Zolpidem to its carboxylic acid metabolites.

Analytical Methodology: LC-MS/MS for Urinary Detection

The gold standard for the sensitive and specific detection of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesized approach based on established methods for the analysis of zolpidem and its metabolites in urine.[8][9]

I. Sample Preparation: Solid-Phase Extraction (SPE)

-

Rationale: SPE is employed to remove interfering matrix components from the urine and to concentrate the analyte of interest, thereby increasing the sensitivity and robustness of the analysis. A mixed-mode cation exchange polymer is often chosen to effectively bind the acidic metabolite.

-

Protocol:

-

To 1 mL of urine, add an internal standard (e.g., Zolpidem-d6 6-Carboxylic Acid).

-

Acidify the sample by adding 100 µL of 1M formic acid.

-

Condition a mixed-mode SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

II. Liquid Chromatography

-

Rationale: Reversed-phase chromatography is typically used to separate this compound from other metabolites and endogenous urine components based on its polarity. A C18 column is a common choice, providing good retention and peak shape.

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 100 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

-

III. Tandem Mass Spectrometry

-

Rationale: MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. Electrospray ionization (ESI) in positive mode is commonly used for this class of compounds.

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 338.1 → 293.1 (Quantifier), 338.1 → 265.1 (Qualifier)

-

Zolpidem-d6 6-Carboxylic Acid (Internal Standard): m/z 344.1 → 299.1

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

-

Source Temperature: ~500 °C

-

IonSpray Voltage: ~5500 V

-

Caption: General workflow for the analysis of this compound in urine.

Conclusion

This compound is a relevant metabolite in the disposition of zolpidem. While less abundant than its phenyl-4-carboxylic acid counterpart, its identification and quantification are essential for a complete toxicological profile. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its reliable measurement in biological samples. Further research into the specific physical properties of this metabolite will enhance its use as a reference standard in analytical laboratories.

References

- Stahl, S. M. (2017).

-

VIVAN Life Sciences. Zolpidem-6-Carboxylic Acid. [Link]

-

PubChem. Zolpidem-d6 6-Carboxylic Acid. [Link]

- SOFT-DFC Snapshot – Zolpidem. Society of Forensic Toxicologists.

- Feng, S., Cummings, O. T., & McIntire, G. (2018). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. Journal of Analytical Toxicology, 42(7), 491–495.

- Kwon, N. H., Kim, S. Y., Suh, S. I., & Kim, J. Y. (2021). Determination of zolpidem phenyl-4-carboxylic acid and this compound in hair using gas chromatography–electron ionization–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 193, 113728.

- Schwope, D. M., DePriest, A., Black, D. L., Caplan, Y. H., Cone, E. J., & Heltsley, R. (2014). Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients. Journal of analytical toxicology, 38(8), 513–518.

-

NEOGEN. (2022). Zolpidem (RTU) Forensic, Kit, Safety Data Sheet. [Link]

-

Chemical Register. This compound (CAS No. 109461-15-6) Suppliers. [Link]

- Holm, K. J., & Goa, K. L. (2000). Zolpidem: an update of its pharmacology, therapeutic efficacy and tolerability in the treatment of insomnia. Drugs, 59(4), 865–889.

- ARK Diagnostics, Inc. Sensitive And Rapid Homogeneous Immunoassay For The Detection Of Zolpidem And Its Major Metabolite In Urine.

- LeBeau, M. A. (n.d.). SOFT-DFC Snapshot – Zolpidem. Society of Forensic Toxicologists.

- Feng, S., Cummings, O. T., & McIntire, G. L. (2018). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. Journal of analytical toxicology, 42(7), 491-495.

-

PubChem. Zolpidem carboxylic acid. [Link]

-

PubChem. Zolpidem. [Link]

- Yamaguchi, K., Ohno, Y., & Kanawaku, Y. (2022). Qualitative analysis of zolpidem and its metabolites M-1 to M-4 in human blood and urine using liquid chromatography-tandem mass spectrometry. Legal Medicine, 54, 101981.

- Schwope, D. M., DePriest, A., Black, D. L., Caplan, Y. H., Cone, E. J., & Heltsley, R. (2014). Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients. Journal of analytical toxicology, 38(8), 513–518.

Sources

- 1. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | 109461-15-6 [chemicalbook.com]

- 4. vivanls.com [vivanls.com]

- 5. ark-tdm.com [ark-tdm.com]

- 6. soft-tox.org [soft-tox.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Zolpidem 6-Carboxylic Acid Analytical Reference Standards

Introduction: The Analytical Imperative for Zolpidem and Its Metabolites

Zolpidem (commonly marketed as Ambien®) is a widely prescribed non-benzodiazepine hypnotic agent for the short-term treatment of insomnia.[1][2][3] As a Schedule IV controlled substance, its unique imidazopyridine structure allows it to act as a GABA-A receptor agonist, inducing sedation with a rapid onset and a relatively short half-life of 1.4 to 4.5 hours.[1][3][4] This pharmacokinetic profile, while clinically beneficial, presents a significant challenge for analytical monitoring. Less than 1% of the parent drug is excreted unchanged in urine, making direct detection of zolpidem an unreliable marker for compliance or forensic investigation.[5]

This is where the analytical focus shifts to its metabolites. The body extensively metabolizes zolpidem, primarily through hepatic cytochrome P450 (CYP) enzymes, into pharmacologically inactive compounds.[6][7] The two major urinary metabolites are zolpidem phenyl-4-carboxylic acid (ZCA) and Zolpidem 6-Carboxylic Acid.[8][9] Of these, ZCA is the most abundant.[3][5] However, a comprehensive toxicological assessment often includes the quantification of this compound. The use of high-purity, certified analytical reference standards for these metabolites is not merely a matter of best practice; it is the cornerstone of generating legally and clinically defensible data. This guide provides an in-depth examination of this compound as a critical analyte and the technical considerations for its accurate quantification.

Physicochemical Properties and Structure

A thorough understanding of the analyte's properties is fundamental to method development. This compound is the product of oxidation of the methyl group on the imidazopyridine ring of the parent zolpidem molecule.

| Property | Value | Source |

| Chemical Name | 2-(4-methylphenyl)-3-(2-oxo-2-(dimethylamino)ethyl)imidazo[1,2-a]pyridine-6-carboxylic acid | Inferred from structure |

| Molecular Formula | C20H19N3O3 | Inferred from structure |

| Molecular Weight | 349.4 g/mol | Inferred from structure |

| Parent Compound | Zolpidem | [1] |

The Metabolic Journey: From Zolpidem to its Carboxylic Acid Metabolites

The biotransformation of zolpidem is a multi-step enzymatic process primarily occurring in the liver. The pathway underscores why metabolite analysis is essential for a comprehensive toxicological picture.

Zolpidem is first hydroxylated at three different sites on the molecule.[7] A key pathway involves the oxidation of the methyl group on the imidazopyridine moiety, which is then rapidly converted to the corresponding carboxylic acid, this compound.[10] The dominant metabolic route, however, is the hydroxylation of the tolyl methyl group, which leads to the formation of zolpidem phenyl-4-carboxylic acid (ZCA).[3]

The primary enzyme responsible for zolpidem metabolism is CYP3A4, accounting for approximately 61% of its clearance.[5] Other contributing enzymes include CYP2C9 (~22%), CYP1A2 (~14%), and to a lesser extent, CYP2D6 and CYP2C19.[5][8] This enzymatic dependency means that co-administered drugs that induce or inhibit these CYPs can significantly alter zolpidem's pharmacokinetic profile.[2]

Sources

- 1. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacokinetic properties of zolpidem in elderly and young adults: possible modulation by testosterone in men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ark-tdm.com [ark-tdm.com]

- 9. soft-tox.org [soft-tox.org]

- 10. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Mass Spectral Characteristics of Zolpidem 6-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Zolpidem, a widely prescribed sedative-hypnotic, undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, Zolpidem 6-Carboxylic Acid (ZCA) is a significant, albeit less abundant, urinary metabolite compared to its isomer, zolpidem phenyl-4-carboxylic acid.[1][2] The accurate identification and quantification of ZCA are crucial in forensic toxicology, clinical chemistry, and drug metabolism studies to confirm zolpidem intake and understand its pharmacokinetic profile. This guide provides a comprehensive overview of the mass spectral characteristics of this compound, focusing on its fragmentation patterns in tandem mass spectrometry. We will delve into the rationale behind analytical methodologies, offering a field-proven protocol for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Zolpidem Metabolism and the Significance of this compound

Zolpidem is rapidly metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[2] This biotransformation results in inactive metabolites that are excreted in the urine.[2] The two primary urinary metabolites are zolpidem phenyl-4-carboxylic acid and this compound.[1][2] While zolpidem phenyl-4-carboxylic acid is the major metabolite, the detection of this compound provides confirmatory evidence of zolpidem ingestion.

The chemical structure of this compound is characterized by an imidazopyridine core, substituted with a p-tolyl group and an N,N-dimethylcarbamoylmethyl group, and a carboxylic acid group at the 6-position of the imidazopyridine ring. This structure is fundamental to understanding its behavior in a mass spectrometer.

Caption: Chemical structure of this compound.

Mass Spectral Analysis of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound in biological matrices.[2] Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique employed for the analysis of zolpidem and its metabolites.[3]

Ionization and Precursor Ion Selection

In the ESI source, this compound readily forms a protonated molecule, [M+H]⁺. The theoretical monoisotopic mass of ZCA (C₁₉H₁₉N₃O₃) is 337.1426 g/mol . Therefore, the precursor ion selected for fragmentation in tandem mass spectrometry is typically m/z 338.1.

Fragmentation Pathway and Product Ion Spectra

The fragmentation of the protonated this compound molecule primarily occurs at the side chains, as the imidazopyridine ring system is relatively stable.[4] Collision-induced dissociation (CID) of the precursor ion (m/z 338.1) leads to the formation of characteristic product ions. Based on the principles of mass spectral fragmentation and data from related zolpidem compounds, the following fragmentation pathway is proposed:

Caption: Proposed fragmentation pathway of this compound.

-

Loss of the Carboxylic Acid Group: A common fragmentation pathway for carboxylic acids is the neutral loss of the carboxyl group (-COOH), which has a mass of 45 Da. This would result in a product ion at m/z 293.1.

-

Cleavage of the N,N-dimethylcarbamoylmethyl Side Chain: Another prominent fragmentation involves the cleavage of the side chain at the 3-position. The loss of the N,N-dimethylacetamide moiety (C₄H₈NO) with a mass of 71 Da would lead to a product ion at m/z 265.1.

These characteristic product ions provide the basis for highly selective detection using Multiple Reaction Monitoring (MRM).

Quantitative Analysis using LC-MS/MS

A robust and validated LC-MS/MS method is essential for the accurate quantification of this compound in biological samples. The following section outlines a typical workflow and protocol.

Experimental Workflow

Caption: General workflow for the analysis of this compound.

Detailed Experimental Protocol

This protocol is a synthesis of best practices from published methodologies and serves as a template for researchers.[3][5]

3.2.1. Sample Preparation (from Urine)

-

Objective: To extract this compound from the urine matrix and remove potential interferences.

-

Method: Solid-Phase Extraction (SPE) is a commonly used and effective technique.

-

Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., Zolpidem-d6 6-Carboxylic Acid). Acidify the sample with a small volume of a suitable acid (e.g., formic acid).

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

-

Elution: Elute the analyte with a suitable organic solvent, often containing a small amount of a basic modifier (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

-

3.2.2. Liquid Chromatography

-

Objective: To chromatographically separate this compound from other compounds in the extract before it enters the mass spectrometer.

-

Typical Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to promote protonation.

-

Mobile Phase B: Acetonitrile or methanol with the same modifier.

-

Gradient Elution: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically employed to ensure good separation and peak shape.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common for standard analytical columns.

-

3.2.3. Mass Spectrometry

-

Objective: To detect and quantify this compound with high selectivity and sensitivity.

-

Typical Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: m/z 338.1

-

Product Ions: At least two product ions should be monitored for confident identification and quantification (e.g., m/z 293.1 and m/z 265.1). One transition is used for quantification (quantifier) and the other for confirmation (qualifier).

-

Collision Energy: The collision energy should be optimized for each transition to maximize the signal of the product ions.

-

Data Presentation

The following table summarizes the key mass spectral parameters for the analysis of this compound.

| Parameter | Value | Rationale |

| Precursor Ion (m/z) | 338.1 | Corresponds to the protonated molecule [M+H]⁺. |

| Product Ion 1 (m/z) | 293.1 | Represents the loss of the carboxylic acid group (-COOH). |

| Product Ion 2 (m/z) | 265.1 | Represents the cleavage of the N,N-dimethylcarbamoylmethyl side chain. |

| Ionization Mode | ESI Positive | The basic nitrogen atoms in the imidazopyridine ring readily accept a proton. |

Trustworthiness and Self-Validating Systems

To ensure the reliability and trustworthiness of the analytical results, a robust quality control system must be in place. This includes:

-

Use of an Internal Standard: A stable isotope-labeled internal standard, such as Zolpidem-d6 6-Carboxylic Acid, is highly recommended.[6] This compensates for any variability in sample preparation and matrix effects.

-

Method Validation: The analytical method must be fully validated according to established guidelines (e.g., FDA, EMA). This includes assessing linearity, accuracy, precision, selectivity, and stability.

-

Qualifier Ion Ratio: The ratio of the response of the qualifier ion to the quantifier ion should be monitored and must fall within a predefined tolerance (e.g., ±20%) of the ratio observed for a reference standard. This confirms the identity of the analyte.

Conclusion

The analysis of this compound by LC-MS/MS is a powerful tool in various scientific disciplines. A thorough understanding of its mass spectral characteristics, particularly its fragmentation pattern, is essential for developing and implementing reliable analytical methods. By employing a well-validated protocol, researchers can achieve the high sensitivity and selectivity required for the accurate determination of this important zolpidem metabolite in complex biological matrices. The insights provided in this guide are intended to support drug development professionals, forensic toxicologists, and clinical researchers in their efforts to better understand the disposition of zolpidem in the human body.

References

-

Radulović, A., et al. (2014). Fragmentation pattern for zolpidem and key degradation products. ResearchGate. Available at: [Link]

-

Feng, S., Cummings, O. T., & McIntire, G. (2018). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. Journal of Analytical Toxicology, 42(7), 491–495. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46783280, Zolpidem-d6 6-Carboxylic Acid. PubChem. Available at: [Link]

-

Kim, J. Y., et al. (2021). LC-MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent. Talanta, 228, 122041. Available at: [Link]

-

Yamaguchi, K., et al. (2022). Simultaneous Analysis of Zolpidem, Four Hydroxyzolpidems, and Two Zolpidem Carboxylic Acids in Postmortem Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 46(2), 164–173. Available at: [Link]

-

LeBeau, M. A. (n.d.). SOFT-DFC Snapshot – Zolpidem. Society of Forensic Toxicologists. Available at: [Link]

-

Gau, S.-S., et al. (2017). LC-MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. Journal of Analytical Toxicology, 41(8), 709–717. Available at: [Link]

-

Schwope, D. M., et al. (2014). Determining Zolpidem Compliance: Urinary Metabolite Detection and Prevalence in Chronic Pain Patients. Journal of Analytical Toxicology, 38(8), 513–518. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5732, Zolpidem. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11966044, Zolpidem carboxylic acid. PubChem. Available at: [Link]

-

Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link]

Sources

- 1. soft-tox.org [soft-tox.org]

- 2. ark-tdm.com [ark-tdm.com]

- 3. LC-MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Zolpidem-d6 6-Carboxylic Acid | C19H19N3O3 | CID 46783280 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Precision Quantitation of Zolpidem 6-Carboxylic Acid in Human Urine via LC-MS/MS

Application Note & Protocol | Version 2.1

Executive Summary

This guide details a robust LC-MS/MS methodology for the quantification of Zolpidem 6-Carboxylic Acid (ZCA) , the primary urinary metabolite of the hypnotic agent Zolpidem.[1] While the parent drug (Zolpidem) exhibits a short half-life (~2.5 hours) and a narrow detection window (8–12 hours), ZCA remains detectable in urine for up to 60–72 hours post-ingestion. This protocol addresses the critical analytical challenge of separating ZCA from its structural isomer, Zolpidem Phenyl-4-Carboxylic Acid (ZPCA), ensuring forensic defensibility and clinical accuracy.

Introduction & Metabolic Context[2][3][4][5][6]

The Analytical Necessity of ZCA

In forensic toxicology and workplace drug testing, relying solely on parent Zolpidem leads to high false-negative rates due to rapid metabolic clearance. ZCA is the most abundant metabolite, accounting for approximately 51% of the administered dose in urine.[2]

Metabolic Pathway

Zolpidem undergoes sequential oxidation primarily mediated by CYP3A4 .[3] The methyl group at the 6-position of the imidazopyridine ring is hydroxylated to an alcohol and rapidly oxidized to the carboxylic acid (ZCA). A parallel, minor pathway oxidizes the methyl group on the phenyl ring to form ZPCA.

Figure 1: Metabolic biotransformation of Zolpidem.[1][4][5][3][2][6] Note the divergence creating structural isomers ZCA and ZPCA.

Method Development Strategy

Isomeric Separation (The "Why")

ZCA and ZPCA are isobaric (Precursor m/z 338.1). Mass spectrometry alone cannot distinguish them if they co-elute.

-

Solution: We utilize a Biphenyl or Phenyl-Hexyl stationary phase rather than a standard C18. The pi-pi interactions offered by phenyl phases provide superior selectivity for the positional isomers of the aromatic ring systems found in Zolpidem metabolites.

-

Alternative: High-strength silica (HSS) T3 C18 columns can be used but require shallower gradients to achieve baseline resolution.

Sample Preparation Logic

ZCA is amphoteric but predominantly acidic (carboxylic acid moiety).

-

Technique: Solid Phase Extraction (SPE) is chosen over "dilute-and-shoot" to minimize matrix effects (ion suppression) common in urine, which is critical for achieving low limits of quantification (LLOQ < 1 ng/mL).

-

Chemistry: Mixed-mode Anion Exchange (MAX) or standard Polymeric Reversed Phase (HLB) can be used. This protocol utilizes Mixed-Mode Cation Exchange (MCX) logic reversed: We target the basic nitrogen of the imidazopyridine core for retention, allowing aggressive washing of acidic interferences, or standard HLB with pH control to keep the acid protonated (neutral) for retention.

-

Selected Protocol: Polymeric Reversed-Phase (HLB) at acidic pH. By acidifying urine, we protonate the carboxylic acid (making it neutral/hydrophobic) and the tertiary amine (positive). The molecule retains well on polymeric phases, and we can wash away salts and polar interferences.

Experimental Protocol

Chemicals & Reagents[7]

-

Standards: this compound (1 mg/mL in MeOH), Zolpidem Phenyl-4-Carboxylic Acid (for resolution check).

-

Internal Standard (IS): Zolpidem-d6 or Zolpidem 6-COOH-d6.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Buffer: 10 mM Ammonium Formate pH 3.5.

Sample Preparation Workflow (SPE)

Figure 2: Solid Phase Extraction (SPE) workflow using Polymeric Reversed-Phase mechanism.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) OR Waters XSelect HSS T3.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

-

Flow Rate: 0.4 mL/min.[7]

-

Gradient:

-

0.0 min: 10% B

-

5.0 min: 60% B (Slow ramp for isomer separation)

-

6.0 min: 95% B

-

7.5 min: 95% B

-

7.6 min: 10% B (Re-equilibration)

-

-

Injection Vol: 5 µL.

Mass Spectrometry (MS/MS)

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |

| Zolpidem 6-COOH | 338.1 | 265.0 | 50 | 25 | Quantifier |

| 338.1 | 235.1 | 50 | 35 | Qualifier | |

| Zolpidem-d6 (IS) | 314.1 | 235.1 | 50 | 30 | Internal Std |

| Zolpidem (Parent) | 308.1 | 235.1 | 50 | 30 | Monitoring |

Note: The 235.1 fragment corresponds to the imidazopyridine core common to the parent and metabolites. The 265.0 fragment retains the carboxylic acid moiety, offering higher specificity for ZCA.

Method Validation Summary

To ensure trustworthiness, the method must be validated according to FDA/EMA bioanalytical guidelines. Below is representative performance data for this protocol.

Linearity & Sensitivity

-

Range: 1.0 – 1000 ng/mL.[1]

-

LLOQ: 1.0 ng/mL (S/N > 10).[6]

-

Regression: Linear 1/x² weighting; r² > 0.995.[2]

Accuracy & Precision (n=5)

| QC Level | Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1.0 | 95.4 | 6.2 |

| Low | 3.0 | 98.1 | 4.5 |

| Mid | 50.0 | 101.2 | 3.1 |

| High | 800.0 | 99.5 | 2.8 |

Matrix Effect & Recovery

-

Extraction Recovery: > 85% for ZCA using the SPE protocol.

-

Matrix Effect: < 15% ion suppression/enhancement (compensated by deuterated IS).

Troubleshooting & Optimization

-

Isomer Co-elution: If ZCA and ZPCA peaks merge, lower the gradient slope between 20-50% B or lower the column temperature to 30°C to enhance stationary phase selectivity.

-

Carryover: Zolpidem can stick to injector needles. Use a strong needle wash (Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1).

-

Stability: ZCA is stable in urine at -20°C for months, but avoid repeated freeze-thaw cycles (>3) which may degrade the carboxylic acid moiety.

References

-

Hempel, G., & Blaschke, G. (1996). Enantioselective determination of zolpidem and its metabolites in urine by capillary electrophoresis. Journal of Chromatography B, 675(1), 139-146. Link

-

Lewis, J. H., & Vine, J. H. (2007). A simple and rapid method for the identification of zolpidem carboxylic acid in urine.[8] Journal of Analytical Toxicology, 31(4), 195-199.[8] Link

-

Piotrowski, P., et al. (2015). Validated LC-MS/MS method for the simultaneous determination of zolpidem and its major metabolites in human urine.[2] Forensic Toxicology. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

-

Kim, J. Y., et al. (2021). LC-MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent. Talanta, 228, 122041. Link

Sources

- 1. LC-MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CYP3A4 and CYP2C19 genetic polymorphisms and zolpidem metabolism in the Chinese Han population: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ark-tdm.com [ark-tdm.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Robust Liquid-Liquid Extraction (LLE) of Zolpidem 6-Carboxylic Acid from Human Plasma: A Method Development and Validation Guide

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, scientifically-grounded protocol for the extraction of Zolpidem 6-Carboxylic Acid, a primary inactive metabolite of the sedative-hypnotic drug Zolpidem, from human plasma.[1][2] The accurate quantification of this metabolite is crucial for pharmacokinetic, bioequivalence, and forensic studies. While various extraction techniques exist, this guide focuses on developing a robust and optimized Liquid-Liquid Extraction (LLE) method. We delve into the core principles governing the extraction, including pH manipulation and solvent selection, to ensure high recovery and sample cleanliness. The protocol is designed to be a self-validating system, grounded in established bioanalytical method validation guidelines from regulatory bodies like the FDA.[3][4]

Introduction: The Rationale for Metabolite Quantification

Zolpidem (marketed as Ambien®) is a widely prescribed short-acting hypnotic agent used for the treatment of insomnia.[5] Following administration, Zolpidem is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4, CYP2C9, CYP1A2), into several inactive metabolites.[1][2] The two major metabolites found in biological fluids are Zolpidem phenyl-4-carboxylic acid and this compound.[1][2]

Due to Zolpidem's short elimination half-life of approximately 2 to 3.5 hours, detecting the parent drug in plasma can be challenging if sample collection is delayed.[2] The metabolites, however, can often be detected for a longer period, providing a more reliable window for confirming drug administration.[6] Therefore, a robust and validated method for extracting and quantifying this compound is essential for clinical and forensic toxicology.

While techniques like Solid-Phase Extraction (SPE) have been successfully used, Liquid-Liquid Extraction (LLE) remains a valuable, cost-effective, and straightforward method when properly optimized.[7][8] This guide addresses the common pitfalls of LLE, such as inconsistent recovery and matrix effects, by focusing on the fundamental chemistry of the analyte and its interaction with the plasma matrix.[7]

The Core Principle: pH-Dependent Partitioning

The success of any LLE protocol hinges on understanding the physicochemical properties of the target analyte. This compound, as its name implies, is an acidic molecule. The key to efficiently extracting it from an aqueous medium like plasma into an immiscible organic solvent is to control its ionization state.

The ionization of an acidic compound is governed by the pH of the solution and the compound's pKa (acid dissociation constant).

-

When pH > pKa: The carboxylic acid group is deprotonated (COO-), making the molecule ionized and highly soluble in the aqueous (plasma) phase.

-

When pH < pKa: The carboxylic acid group is protonated (COOH), rendering the molecule neutral and significantly more soluble in a non-polar organic solvent.

For effective extraction of an acidic analyte, the pH of the plasma sample must be adjusted to at least two units below the analyte's pKa.[9] This ensures that over 99% of the this compound molecules are in their neutral, non-ionized form, which can then readily partition into the organic extraction solvent.

Materials and Methodology

Reagents and Materials

-

Blank human plasma (K2EDTA as anticoagulant)

-

This compound reference standard

-

Zolpidem-d6 6-Carboxylic Acid (Internal Standard, IS)[10]

-

Methanol (LC-MS Grade)

-

Methyl tert-butyl ether (MTBE) (HPLC Grade)

-

Formic Acid (ACS Grade or higher)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Centrifuge capable of >4000 x g

-

Sample evaporator (e.g., nitrogen stream evaporator)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Zolpidem-d6 6-Carboxylic Acid (IS) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock in a 50:50 methanol:water mixture to create calibration curve standards.

-

Internal Standard (IS) Working Solution (e.g., 1 µg/mL): Dilute the IS primary stock in 50:50 methanol:water.

Detailed Extraction Protocol

This protocol is designed for high efficiency and minimal matrix interference.

Step-by-Step Procedure:

-

Sample Preparation: Allow frozen plasma samples, calibrators, and quality control (QC) samples to thaw completely at room temperature. Vortex gently to ensure homogeneity.

-

Aliquoting and Spiking: Into a labeled 1.5 mL microcentrifuge tube, pipette 200 µL of the plasma sample. Add 20 µL of the IS working solution.

-

pH Adjustment (Critical Step): Add 50 µL of 5% formic acid in water to each tube. Vortex for 10 seconds. This step is crucial to protonate the analyte for efficient extraction.[11]

-

Solvent Addition: Add 1.0 mL of methyl tert-butyl ether (MTBE) to each tube. MTBE is an effective solvent for extracting moderately polar compounds and has been used successfully for Zolpidem parent drug extraction.[12][13]

-

Extraction: Cap the tubes securely and vortex vigorously for 2 minutes to ensure thorough mixing and maximize the partitioning of the analyte into the organic phase.

-

Phase Separation: Centrifuge the tubes at 4000 x g for 10 minutes at room temperature. This will result in a clean separation of the upper organic layer from the lower aqueous layer and the precipitated protein pellet.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (approximately 900 µL) into a new, clean, labeled tube. Be careful not to aspirate any of the aqueous layer or the protein pellet.

-

Evaporation: Place the tubes in a sample evaporator and dry the organic solvent under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of your analytical method (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into an LC-MS/MS system.

Solvent Selection and Method Optimization

The choice of extraction solvent is a critical parameter. An ideal solvent should be immiscible with water, have a high affinity for the neutral analyte, be of low viscosity, and have a boiling point that allows for easy evaporation.

| Solvent | Polarity Index | Expected Recovery | Rationale & Comments |

| Methyl tert-butyl ether (MTBE) | 2.5 | High | Recommended. Good selectivity for moderately polar compounds. Low water solubility and easily separated due to lower density.[12] |

| Ethyl Acetate | 4.4 | High | Effective but has higher water solubility (~8%), which can lead to co-extraction of more polar interferences. |

| Dichloromethane (DCM) | 3.1 | Moderate-High | Effective but is denser than water, forming the lower layer, which can make separation more difficult. Also carries higher health and safety concerns. |

| Hexane / Heptane | 0.1 | Low | Too non-polar. Unlikely to efficiently extract the moderately polar this compound molecule. |

Adherence to Bioanalytical Method Validation (BMV) Standards

For the data to be acceptable for regulatory submission, the entire bioanalytical method must be validated according to guidelines from authorities like the U.S. Food and Drug Administration (FDA).[3][14] A full validation ensures the method is reliable and reproducible for its intended use.[4][15]

| Validation Parameter | Description & FDA Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six sources.[3] |

| Accuracy & Precision | Accuracy (closeness to the true value) and precision (reproducibility) are assessed using QCs at multiple concentration levels (LLOQ, Low, Mid, High). Criteria: Accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[4] |

| Recovery | The efficiency of the extraction procedure. Determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample. Recovery should be consistent and reproducible, though it does not need to be 100%. |

| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. Assessed by comparing the response of analyte in a post-extraction spiked blank matrix from multiple sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%. |

| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. A minimum of six non-zero standards are used. The curve should have a correlation coefficient (r²) ≥ 0.99. |

| Stability | Analyte stability in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative (in autosampler). Analyte concentration should remain within ±15% of the baseline value. |

Conclusion

This application note details a robust and reliable liquid-liquid extraction protocol for this compound from human plasma. By leveraging the fundamental principles of acid-base chemistry to control analyte ionization, this method achieves high extraction efficiency and produces a clean extract suitable for sensitive LC-MS/MS analysis. The emphasis on proper solvent selection and adherence to rigorous FDA validation guidelines ensures the generation of high-quality, defensible data for a range of research, clinical, and forensic applications.

References

-

A Rapid and high Sensitive LC-MS/MS Method for the Quantification of Zolpidem Tartrate in Human Plasma and its application to ph. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Šatínský, D., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Retrieved January 31, 2026, from [Link]

-

Fakhari, A. R., et al. (2016). Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis. PubMed Central. Retrieved January 31, 2026, from [Link]

-

Williams, D. (2020). Liquid-Liquid Extraction in Forensic Chemistry 4380 L7 2020. YouTube. Retrieved January 31, 2026, from [Link]

-

Selective extraction of zolpidem from plasma using molecularly imprinted polymer followed by high performance liquid chromatography. (2021). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI. (n.d.). Bentham Science. Retrieved January 31, 2026, from [Link]

-

Hossain, M. M., et al. (2012). Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. Chromatographia. Retrieved January 31, 2026, from [Link]

-

Determination of zolpidem in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. (2015). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. (2023). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

LeBeau, M. A. (n.d.). SOFT-DFC Snapshot – Zolpidem. Society of Forensic Toxicologists. Retrieved January 31, 2026, from [Link]

-

Zolpidem. (n.d.). PubChem, National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Zolpidem carboxylic acid. (n.d.). PubChem, National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Feng, S., et al. (2018). Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring. Journal of Analytical Toxicology. Retrieved January 31, 2026, from [Link]

-

Zolpidem-d6 6-Carboxylic Acid. (n.d.). PubChem, National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Analysis of zolpidem in human plasma by high-performance liquid chromatography with fluorescence detection: application to single-dose pharmacokinetic studies. (2000). PubMed. Retrieved January 31, 2026, from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved January 31, 2026, from [Link]

-

Analysis of zolpidem in human plasma by high-performance liquid chromatography with fluorescence detection: application to single-dose pharmacokinetic studies. (2000). SciSpace. Retrieved January 31, 2026, from [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2024). ResolveMass. Retrieved January 31, 2026, from [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio. Retrieved January 31, 2026, from [Link]

-

Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. Retrieved January 31, 2026, from [Link]

-

Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry. (2014). PubMed. Retrieved January 31, 2026, from [Link]

-

Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. Retrieved January 31, 2026, from [Link]

-

USFDA guidelines for bioanalytical method validation. (2015). Slideshare. Retrieved January 31, 2026, from [Link]

Sources

- 1. ark-tdm.com [ark-tdm.com]

- 2. soft-tox.org [soft-tox.org]

- 3. fda.gov [fda.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. akjournals.com [akjournals.com]

- 10. Zolpidem-d6 6-Carboxylic Acid | C19H19N3O3 | CID 46783280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

Application Note & Protocol: Quantitative Analysis of Zolpidem 6-Carboxylic Acid in Hair by LC-MS/MS

Abstract

This document provides a comprehensive guide for the quantitative analysis of Zolpidem 6-Carboxylic Acid (ZCA), a primary metabolite of the sedative-hypnotic drug Zolpidem, in human hair samples. Hair analysis offers a long-term window of detection, making it an invaluable matrix for forensic toxicology, clinical monitoring, and drug development studies to assess chronic or past exposure.[1] This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The protocols herein are designed to ensure high sensitivity, specificity, and reproducibility, adhering to the principles of scientific integrity and best practices in bioanalysis.

Introduction: The Rationale for Hair Analysis of ZCA

Zolpidem is a widely prescribed short-acting hypnotic agent. Its detection in biological matrices is crucial in various contexts, from clinical monitoring to forensic investigations of drug-facilitated crimes. While blood and urine provide information on recent drug use, their short detection windows limit their utility for assessing historical consumption.[2] Hair, as a stable and non-invasive matrix, sequesters drugs and their metabolites over extended periods, reflecting a timeline of exposure.

Zolpidem is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to two inactive metabolites: Zolpidem phenyl-4-carboxylic acid (ZPCA) and this compound (ZCA).[1] Detecting the parent drug, Zolpidem, along with its metabolites like ZCA, can provide a more comprehensive picture of drug exposure and may help differentiate between active consumption and external contamination. The presence of metabolites is a strong indicator of drug ingestion.[3]

The incorporation of drugs into hair is a complex process, primarily occurring from the bloodstream into the growing hair follicle.[4][5][6] Sebum and sweat can also contribute to the drug concentration found in hair.[6] Due to the low concentrations at which ZCA is typically present in hair (in the picogram per milligram range), a highly sensitive and specific analytical technique is required.[7] LC-MS/MS has emerged as the gold standard for this application due to its ability to provide excellent selectivity and low limits of detection.[2][7]

This guide will walk researchers through a validated workflow, from sample collection considerations to final data interpretation, emphasizing the critical steps and the scientific principles that underpin them.

Materials and Instrumentation

Reagents and Consumables

-

This compound (ZCA) analytical standard

-

This compound-d4 (ZCA-d4) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Dichloromethane (ACS grade or higher)

-

Deionized water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

96-well collection plates

-

Autosampler vials with inserts

Instrumentation

-

Ball mill or mechanical pulverizer

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

Liquid Chromatography system (UPLC or HPLC)

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

The overall workflow for the quantitative analysis of ZCA in hair is depicted below. Each stage is critical for ensuring the accuracy and reliability of the final results.

Figure 1: Overall experimental workflow for ZCA analysis in hair.

Hair Sample Decontamination

Rationale: Decontamination is a crucial first step to remove external contaminants such as dust, sebum, and cosmetic products, as well as any drug residues that may have been passively deposited on the hair surface.[8] An improper or incomplete wash procedure can lead to false-positive results. The Society of Hair Testing recommends a sequential wash with an aqueous and an organic solvent.[9]

Protocol:

-

Place approximately 20-50 mg of the proximal hair segment into a glass test tube.

-

Add 5 mL of deionized water and vortex for 2 minutes. Discard the water.

-

Add 5 mL of dichloromethane and vortex for 2 minutes.[8] Discard the solvent.

-

Repeat the dichloromethane wash step.

-

Dry the hair sample thoroughly at room temperature or under a gentle stream of nitrogen.

Mechanical Pulverization and Extraction

Rationale: To facilitate the efficient extraction of analytes from the keratin matrix, the hair structure must be disrupted. Mechanical pulverization using a ball mill significantly increases the surface area, allowing for better solvent penetration.[7] Methanol is a commonly used solvent for the extraction of Zolpidem and its metabolites from hair.[10] The inclusion of an isotopically labeled internal standard (ZCA-d4) at the beginning of the extraction process is essential to compensate for analyte loss during sample preparation and for variations in instrument response, including matrix effects.[11]

Protocol:

-

Transfer the decontaminated and dried hair to a grinding jar with a stainless steel ball.

-

Pulverize the hair in a ball mill for 10-15 minutes at a suitable frequency.

-

Transfer the pulverized hair powder to a clean glass tube.

-

Add 1 mL of methanol containing the internal standard (ZCA-d4) at a concentration of 10 pg/µL.

-

Vortex for 10 seconds and then incubate in an ultrasonic bath for 2 hours at 40°C.

-

Centrifuge the sample at 10,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a new tube for the cleanup step.

Solid Phase Extraction (SPE) Cleanup

Rationale: Hair extracts contain numerous endogenous compounds that can interfere with the LC-MS/MS analysis, leading to a phenomenon known as the matrix effect.[12][13] The matrix effect can cause ion suppression or enhancement, compromising the accuracy and precision of quantification.[14][15] A solid-phase extraction step is employed to selectively isolate the analytes of interest from these interfering matrix components. A zirconia-based or mixed-mode sorbent can be effective for this purpose.[7]

Protocol:

-

Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a 5% methanol in water solution to remove polar interferences.

-

Elution: Elute the ZCA and ZCA-d4 with 1 mL of 5% formic acid in methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Rationale: The chromatographic separation physically resolves ZCA from other components in the extract before it enters the mass spectrometer. A reversed-phase C18 column is typically suitable. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two levels of specificity. The first mass analyzer (Q1) selects the precursor ion (the protonated molecule of ZCA), and after fragmentation in the collision cell (Q2), the second mass analyzer (Q3) selects specific product ions. This high selectivity is essential for accurate quantification at low concentrations.

Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | ZCA: [Precursor Ion] > [Product Ion 1 (Quantifier)]ZCA: [Precursor Ion] > [Product Ion 2 (Qualifier)]ZCA-d4: [Precursor Ion] > [Product Ion (Quantifier)] |

Note: The specific m/z values for precursor and product ions must be optimized by infusing the analytical standards into the mass spectrometer.

Method Validation and Data Analysis

A rigorous method validation is imperative to ensure the reliability of the results. The validation should be performed in accordance with established guidelines for bioanalytical method validation.

Validation Parameters

The following parameters should be assessed using blank hair matrix fortified with known concentrations of ZCA.

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Range should cover expected concentrations (e.g., 0.5 - 200 pg/mg).[7] |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |

| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (±20%).[7] |

| Accuracy & Precision | Intra- and inter-day precision (RSD) ≤ 15% (≤ 20% at LOQ). Accuracy within ±15% of the nominal value (±20% at LOQ).[7] |

| Recovery | Consistent and reproducible recovery across the calibration range. |

| Matrix Effect | Assessed by comparing the response of analyte in post-extraction spiked samples to that in a neat solution.[16] The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%. |

| Stability | Analyte stability in the hair matrix and processed samples under various storage conditions. |

Quantification

Quantification is based on the ratio of the peak area of the analyte (ZCA) to the peak area of the internal standard (ZCA-d4). A calibration curve is constructed by plotting this ratio against the known concentrations of the calibrators. The concentration of ZCA in an unknown sample is then calculated from its peak area ratio using the regression equation of the calibration curve.

Conclusion

The method described in this application note provides a robust and reliable protocol for the quantitative analysis of this compound in hair samples using LC-MS/MS. The detailed steps for sample preparation, including decontamination and solid-phase extraction, are designed to minimize matrix interference and ensure accurate quantification. Proper method validation is paramount to guarantee that the data generated is fit for its intended purpose, whether in a research, clinical, or forensic setting. By following this comprehensive guide, laboratories can confidently implement a high-quality analytical method for assessing long-term Zolpidem exposure.

References

- Micro-segmental analysis of the entry pathway and distribution of zolpidem in hair from different scalp regions after a single dose. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1154378/full]

- Villain, M., Chèze, M., Tracqui, A., Ludes, B., & Kintz, P. (2004). Windows of detection of zolpidem in urine and hair: application to two drug facilitated sexual assaults. Forensic Science International, 143(2-3), 157–161. [URL: https://pubmed.ncbi.nlm.nih.gov/15240037/]

- Li, X., Li, Y., Liu, W., Jia, J., Li, X., & Zhang, C. (2017). LC-MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. Journal of Analytical Toxicology, 41(9), 831–837. [URL: https://pubmed.ncbi.nlm.nih.gov/29126297/]

- LC–MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent. ResearchGate. [URL: https://www.researchgate.net/publication/349942730_LC-MSMS_method_for_determining_picogram-level_of_zolpidem_and_its_main_metabolites_in_hair_using_a_zirconia-based_sorbent]

- A Simple and Rapid Method for the Identification of Zolpidem Carboxylic Acid in Urine. ResearchGate. [URL: https://www.researchgate.net/publication/348507304_A_gas_chromatography-electron_ionization-tandem_mass_spectrometric_GC-EI-MSMS_method_was_developed_and_validated_for_determination_of_the_major_metabolites_of_zolpidem_zolpidem_phenyl-4-carboxylic_acid_Z]

- Shima, N., Katagi, M., Kamata, H., Nishikawa, M., Nakajima, K., Tsuchihashi, H., & Miki, A. (2017). Incorporation of Zolpidem into Hair and Its Distribution after a Single Administration. Drug Metabolism and Disposition, 45(3), 288–295. [URL: https://dmd.aspetjournals.org/content/45/3/288]

- Kim, J., In, S., Kim, M., & Lee, J. (2021). LC-MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent. Talanta, 228, 122041. [URL: https://pubmed.ncbi.nlm.nih.gov/33773721/]

- Kim, J. Y., Jung, Y., Shin, S. H., Kim, E., & In, M. K. (2017). The correlation between concentrations of zolpidem and benzodiazepines in segmental hair samples and use patterns. Forensic Science International, 281, 127–134. [URL: https://pubmed.ncbi.nlm.nih.gov/29136575/]

- SOFT-DFC Snapshot – Zolpidem. Society of Forensic Toxicologists. [URL: https://www.soft-tox.org/files/Snapshot_Zolpidem.pdf]

- Incorporation of Zolpidem into Hair and Its Distribution after a Single Administration. ResearchGate. [URL: https://www.researchgate.

- Xiang, P., Shen, M., Zhuo, X., & Yan, H. (2013). Segmental Hair Analysis after a Single Dose of Zolpidem: Comparison with a Previous Study. Journal of Analytical Toxicology, 37(6), 330–334. [URL: https://academic.oup.

- Wang, X., Shen, M., Xiang, P., & Zhuo, X. (2023). Micro-segmental analysis of the entry pathway and distribution of zolpidem in hair from different scalp regions after a single dose. Frontiers in Pharmacology, 14, 1154378. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10159491/]

- Van de Velde, D., Kintz, P., & Covaci, A. (2016). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 408(25), 7043–7053. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5014889/]

- Society of Hair Testing guidelines for drug testing in hair. X-Pertise Consulting. [URL: https://www.x-pertise.com/images/pdf/SoHT_guidelines_2012.pdf]

- FACTA Recommended Practice Guidelines for Drug Testing in Hair. Forensic and Clinical Toxicologists Association. [URL: https://facta.org.au/wp-content/uploads/2023/07/FACTA-Recommended-Practice-Guidelines-for-Drug-Testing-in-Hair-July-2023.pdf]

- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.7b04938]

- Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [URL: https://www.researchgate.net/publication/349942698_Derivatization_methods_for_the_LC-MSMS_analyses_of_carboxylic_acids]

- Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6311467/]

- LC-MS-MS with Post-Column Reagent Addition for the Determination of Zolpidem and its Metabolite Zolpidem Phenyl-4-carboxylic Acid in Oral Fluid after a Single Dose. ResearchGate. [URL: https://www.researchgate.net/publication/320959325_LC-MS-MS_with_Post-Column_Reagent_Addition_for_the_Determination_of_Zolpidem_and_its_Metabolite_Zolpidem_Phenyl-4-carboxylic_Acid_in_Oral_Fluid_after_a_Single_Dose]

- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://www.sciencedirect.com/science/article/abs/pii/S073170850500216X]

- Chiarotti, M., & Strano-Rossi, S. (1996). Preparation of Hair Samples for Drug Analysis. Forensic Science Review, 8(2), 111–128. [URL: https://pubmed.ncbi.nlm.nih.gov/26270734/]

- Guidelines for Testing Drugs under International Control in Hair, Sweat and Oral Fluid. United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/documents/scientific/ST-NAR-40-E.pdf]

- Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta. [URL: https://pubmed.ncbi.nlm.nih.gov/38521569/]

- Matrix effects and selectivity issues in LC-MS-MS. ResearchGate. [URL: https://www.researchgate.net/publication/228628372_Matrix_effects_and_selectivity_issues_in_LC-MS-MS]

- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [URL: https://northeastbiolab.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [URL: https://www.mdpi.com/1420-3049/25/20/4830]

- Assessing Hair Decontamination Protocols for Diazepam, Heroin, Cocaine and Δ 9 -Tetrahydrocannabinol by Statistical Design of Experiments. Journal of Analytical Toxicology. [URL: https://academic.oup.

- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [URL: https://www.chromatographyonline.

Sources

- 1. soft-tox.org [soft-tox.org]

- 2. Windows of detection of zolpidem in urine and hair: application to two drug facilitated sexual assaults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Micro-segmental analysis of the entry pathway and distribution of zolpidem in hair from different scalp regions after a single dose [frontiersin.org]

- 5. Incorporation of Zolpidem into Hair and Its Distribution after a Single Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Micro-segmental analysis of the entry pathway and distribution of zolpidem in hair from different scalp regions after a single dose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS method for determining picogram-level of zolpidem and its main metabolites in hair using a zirconia-based sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. unodc.org [unodc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. The correlation between concentrations of zolpidem and benzodiazepines in segmental hair samples and use patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nebiolab.com [nebiolab.com]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: The Strategic Role of Zolpidem 6-Carboxylic Acid in Advanced Pharmacokinetic Modeling of Zolpidem

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Zolpidem, a widely prescribed non-benzodiazepine hypnotic, is characterized by rapid absorption and extensive hepatic metabolism. A thorough understanding of its pharmacokinetic (PK) profile is paramount for optimizing therapeutic efficacy and ensuring patient safety. Traditional PK models focusing solely on the parent drug can be incomplete. This application note details the scientific rationale and provides validated protocols for the inclusion of Zolpidem's primary inactive metabolite, Zolpidem 6-carboxylic acid, in pharmacokinetic modeling. By simultaneously quantifying and modeling the parent drug and its metabolite, researchers can achieve a more mechanistic understanding of Zolpidem's disposition, including its metabolic clearance pathways, sources of variability, and potential for drug-drug interactions. We present detailed methodologies for bioanalytical quantification using LC-MS/MS and a step-by-step guide to developing a robust parent-metabolite compartmental model.

Introduction: Beyond the Parent Drug

Zolpidem is a potent sedative-hypnotic agent of the imidazopyridine class, valued for its rapid onset of action and short half-life, which minimizes next-day residual effects.[1] Its clinical use is for the short-term treatment of insomnia.[2] The pharmacokinetics of Zolpidem are marked by extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 playing a dominant role.[1][3][4] This biotransformation results in the formation of several metabolites, all of which are considered pharmacologically inactive.[2][5]

Among these, this compound and Zolpidem phenyl-4-carboxylic acid are the two primary metabolites. While inactive, quantifying these metabolites—particularly this compound—provides a more complete and accurate picture of the drug's fate in the body. The concentration-time profile of a major metabolite is a direct reflection of the parent drug's metabolic clearance. Therefore, incorporating this data into a pharmacokinetic model moves beyond simple empirical description to a more mechanistic characterization of the drug's disposition.

This guide provides the scientific justification, analytical protocols, and modeling framework necessary to leverage this compound data for high-fidelity pharmacokinetic assessments.

The Rationale for Parent-Metabolite Modeling

The causality behind incorporating metabolite data is rooted in the fundamental principles of pharmacokinetics. The rate of formation of this compound is intrinsically linked to the rate of clearance of Zolpidem. By modeling both entities simultaneously, we gain several key advantages:

-

Mechanistic Insight into Clearance: A parent-metabolite model allows for the distinct estimation of Zolpidem's clearance via the specific metabolic pathway leading to this compound versus other elimination routes. This helps to precisely quantify the contribution of different metabolic pathways to the overall disposition of the drug.

-

Improved Accuracy of PK Parameters: Constraining the model with both parent and metabolite data leads to more robust and precise estimates of key pharmacokinetic parameters, such as clearance (CL) and volume of distribution (V).

-

Understanding Inter-Individual Variability: Differences in metabolic enzyme activity (e.g., due to genetic polymorphisms in CYP enzymes or co-administered medications) are a major source of variability in drug response. A parent-metabolite model can help elucidate how this variability specifically impacts the metabolic clearance of Zolpidem.

-

Assessment of Drug-Drug Interactions (DDIs): By observing changes in the metabolite-to-parent concentration ratio, researchers can more accurately assess the impact of CYP3A4 inhibitors or inducers on Zolpidem's metabolism.[3]

-

Compliance and Forensic Applications: Metabolites often have different elimination half-lives than the parent drug. In the case of Zolpidem, its rapid elimination can complicate urinary compliance testing.[6] Including the major metabolites, which may be present for a longer duration, extends the detection window and improves the accuracy of determining prior drug intake.[6][7]

Analytical Protocol: Quantification in Human Plasma via LC-MS/MS

For pharmacokinetic studies, human plasma is the matrix of choice. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application, offering unparalleled sensitivity and selectivity for quantifying both Zolpidem and this compound, even at low concentrations.[8][9]

Experimental Workflow Overview

The following diagram outlines the critical steps from sample collection to final data analysis.

Caption: High-level workflow for the bioanalysis of Zolpidem and its metabolite.

Step-by-Step Methodology

-

Sample Preparation (Solid-Phase Extraction)

-

To 500 µL of human plasma, add 50 µL of internal standard working solution (containing Zolpidem-d6 and this compound-d4 at 100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 1 mL of 0.1 M acetic acid and vortex again.

-

Condition a mixed-mode solid-phase extraction (SPE) column by washing with methanol followed by 0.1 M acetic acid.[6]

-

Load the diluted sample onto the SPE column.[6]

-

Wash the column sequentially with deionized water, 200 mM HCl, and methanol to remove interferences.[6]

-

Dry the column under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of a solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).[6]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

Liquid Chromatography Conditions The goal of chromatography is to separate the parent drug, its metabolite, and any endogenous matrix components before they enter the mass spectrometer.

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

-

Mass Spectrometry Conditions Multiple Reaction Monitoring (MRM) provides the required specificity and sensitivity. The instrument is programmed to monitor specific precursor-to-product ion transitions for each analyte.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Zolpidem | 308.2 | 235.1 | ESI+ |

| Zolpidem-d6 (IS) | 314.2 | 241.1 | ESI+ |

| This compound | 322.1 | 263.1 | ESI+ |

| Zolpidem 6-CA-d4 (IS) | 326.1 | 267.1 | ESI+ |

Protocol for Parent-Metabolite Pharmacokinetic Modeling